molecular formula C14H22N2O B11771761 1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-3-methylbutan-1-one

1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-3-methylbutan-1-one

Katalognummer: B11771761
Molekulargewicht: 234.34 g/mol
InChI-Schlüssel: YPRCVPDRLRLYEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-3-methylbutan-1-one is a chemical compound with a complex structure that includes a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring and subsequent functionalization to introduce the isopropyl, methyl, and vinyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Ethyl-1-(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one
  • 1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

Uniqueness

Compared to similar compounds, 1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-3-methylbutan-1-one stands out due to its specific substitution pattern and the presence of the vinyl group

Eigenschaften

Molekularformel

C14H22N2O

Molekulargewicht

234.34 g/mol

IUPAC-Name

1-(5-ethenyl-1-methyl-3-propan-2-ylpyrazol-4-yl)-3-methylbutan-1-one

InChI

InChI=1S/C14H22N2O/c1-7-11-13(12(17)8-9(2)3)14(10(4)5)15-16(11)6/h7,9-10H,1,8H2,2-6H3

InChI-Schlüssel

YPRCVPDRLRLYEC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=O)C1=C(N(N=C1C(C)C)C)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.